8-Hydroxy-1-methylquinolinium chloride
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Overview
Description
8-Hydroxy-1-methylquinolinium chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the 8th position and a methyl group at the 1st position of the quinoline ring, with a chloride ion as the counterion. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-1-methylquinolinium chloride typically involves the reaction of 8-hydroxyquinoline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone. The resulting product is then treated with hydrochloric acid to form the chloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1-methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-hydroxy-1-methylquinolinium chloride involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. The compound can form stable complexes with metal ions, inhibiting their availability for critical enzymatic reactions. Additionally, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
8-Hydroxy-1-methylquinolinium chloride can be compared with other similar compounds such as:
8-Hydroxyquinoline: The parent compound, which lacks the methyl group at the 1st position.
8-Hydroxyquinoline sulfate: A derivative with a sulfate group instead of a chloride ion.
Clioquinol: A halogenated derivative with iodine at the 5th position, known for its antifungal and antibacterial properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
93439-43-1 |
---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
1-methylquinolin-1-ium-8-ol;chloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;/h2-7H,1H3;1H |
InChI Key |
YKOUZFWPLWJIPC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)O.[Cl-] |
Origin of Product |
United States |
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